REACTION_CXSMILES
|
COS(OC)(=O)=O.[Br:8][C:9]1[CH:10]=[C:11]([C:15]2[N:16]=[CH:17][NH:18][CH:19]=2)[CH:12]=[CH:13][CH:14]=1.[C:20]1(C)C=CC=CC=1.[OH-].[Na+]>O>[Br:8][C:9]1[CH:10]=[C:11]([C:15]2[N:16]=[CH:17][N:18]([CH3:20])[CH:19]=2)[CH:12]=[CH:13][CH:14]=1 |f:3.4|
|
Name
|
|
Quantity
|
145 μL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
341 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C=1N=CNC1
|
Name
|
|
Quantity
|
150 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under N2 until the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
It was then extracted with CH2Cl2 (2×10 ml)
|
Type
|
WASH
|
Details
|
The organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 262 mg crude product
|
Type
|
ADDITION
|
Details
|
mixed with starting material
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
on 2-1000μ Si Gel GF plates (eluting with 5% MeOH in CH2Cl2 and extracting with 10% MeOH in CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)C=1N=CN(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121 mg | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |